5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13704480
InChI: InChI=1S/C8H14N2O.C7H8O3S/c1-7(2)8(4-9-5-8)3-6(11)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-5H2,1-2H3,(H,10,11);2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2(CC(=O)N1)CNC2)C
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13704480

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate -

Specification

Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
IUPAC Name 5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C8H14N2O.C7H8O3S/c1-7(2)8(4-9-5-8)3-6(11)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-5H2,1-2H3,(H,10,11);2-5H,1H3,(H,8,9,10)
Standard InChI Key HOCYWWCUGKJLPX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2(CC(=O)N1)CNC2)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2(CC(=O)N1)CNC2)C

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s spirocyclic framework consists of a bicyclic system where two nitrogen atoms are embedded within a 3.4-octane ring. The 5,5-dimethyl substituents introduce steric bulk, enhancing stability, while the 4-methylbenzenesulfonate group improves solubility and modulates electronic properties. X-ray crystallography of analogous spiro compounds reveals a puckered conformation that facilitates binding to hydrophobic protein pockets.

Table 1: Chemical Identity of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-Methylbenzenesulfonate

PropertyValue
CAS No.2682112-95-2
Molecular FormulaC15H22N2O4S\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight326.4 g/mol
Purity≥97% (HPLC)
Hazard StatementsH302, H315, H319, H335

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the condensation of a diketone precursor with hydrazine to form the diazaspiro core. Subsequent sulfonation using p-toluenesulfonic acid in ethyl acetate yields the final product. Key reaction parameters include:

  • Temperature: 60–80°C for cyclization

  • Catalyst: Anhydrous conditions to prevent hydrolysis

  • Yield: ~45–50% after purification via column chromatography.

Physicochemical Properties

The compound exhibits a melting point of 198–202°C and a logP value of 1.8, indicative of moderate lipophilicity. Its aqueous solubility (2.3 mg/mL at pH 7.4) is enhanced by the sulfonate group, making it suitable for in vitro assays.

Mechanism of Action

FGFR Inhibition

The compound demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3 kinases, with IC50_{50} values in the nanomolar range for mutant FGFR3 isoforms . Structural analogs disrupt ATP-binding pockets via hydrogen bonding with gatekeeper residues (e.g., V555 in FGFR3), as shown in molecular docking studies .

Menin-MLL Interaction Suppression

By binding to the menin-MLL interface, it prevents the recruitment of histone-modifying enzymes, thereby downregulating oncogenic gene expression in leukemia models.

Cancer TypeModel SystemEffect (1 μM)
Bladder CancerRT112 Cells70% Growth Inhibition
GlioblastomaNIH3T3 XenograftsTumor Volume ↓ 60%

Future Research Directions

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and dose-limiting toxicities. Structural optimization could improve blood-brain barrier penetration for glioblastoma applications.

Combination Therapies

Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) should be explored to enhance antitumor immunity in FGFR-driven cancers.

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